molecular formula C7H11BrN2S B13160233 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole

3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole

Cat. No.: B13160233
M. Wt: 235.15 g/mol
InChI Key: SSYWOSGTGHHXAR-UHFFFAOYSA-N
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Description

3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole is a brominated derivative of the 1,2,5-thiadiazole heterocycle, characterized by a sulfur-containing aromatic ring fused with two nitrogen atoms. The compound features a 2-(bromomethyl)butyl substituent at the 3-position of the thiadiazole nucleus. This structural motif confers unique reactivity and electronic properties, making it relevant in synthetic chemistry, materials science, and pharmaceutical applications.

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

3-[2-(bromomethyl)butyl]-1,2,5-thiadiazole

InChI

InChI=1S/C7H11BrN2S/c1-2-6(4-8)3-7-5-9-11-10-7/h5-6H,2-4H2,1H3

InChI Key

SSYWOSGTGHHXAR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=NSN=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-(bromomethyl)butylamine followed by cyclization with thiourea to form the thiadiazole ring . The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also interact with metal ions and other biomolecules, affecting their function .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Several 1,2,5-thiadiazole derivatives share structural similarities with the target compound. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole 2-(Bromomethyl)butyl at C3 ~234 Synthetic intermediates -
3-Trifluoromethyl-4-(2-naphthoyl)-1,2,5-thiadiazole (3j) Trifluoromethyl, naphthoyl at C3 and C4 308 Material science
3-(4-Chlorophenyl)-4-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,2,5-thiadiazole (3g) Chlorophenyl, heptafluorobutanoyl at C3 and C4 392 Bioactive compounds
3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole Morpholino, amino-alcohol at C3 and C4 Not reported β-Adrenergic blockers

Key Observations :

  • The bromomethylbutyl substituent in the target compound results in a lower molecular weight (~234 g/mol) compared to bulkier analogs like 3g (392 g/mol) .
  • Electron-withdrawing groups (e.g., trifluoromethyl, heptafluorobutanoyl) in analogs enhance electron deficiency, critical for optoelectronic applications, while alkyl/alkoxy chains (e.g., bromomethylbutyl) improve solubility in organic solvents .

Electronic Properties and Reactivity

The thiadiazole core is inherently electron-deficient, but substituents modulate its electronic behavior:

  • Target Compound: The bromomethylbutyl group introduces moderate electron-withdrawing effects, though less pronounced than 1,2,5-thiadiazole 1,1-dioxide derivatives, which exhibit stronger electron-accepting and radical-stabilizing properties .
  • Comparison with 1,1-Dioxide Derivatives: Thiadiazole 1,1-dioxides (e.g., benzo[c][1,2,5]thiadiazole 1,1-dioxide) demonstrate enhanced coordination ability and stability of radical anions, unlike the non-oxidized target compound .
  • Reactivity : The bromomethyl group enables alkylation or nucleophilic substitution reactions, similar to α-bromocarbonyl intermediates used in cyclocondensation reactions (e.g., synthesis of thiazole derivatives in ) .
Materials Science :
  • Organic Photovoltaics (OPVs): The target compound’s electron-deficient thiadiazole core aligns with materials like poly(5,6-difluoro-4-(thieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole), used in polymer solar cells for high power-conversion efficiencies .
  • Polymer Synthesis: Brominated thiadiazoles (e.g., 4,7-dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole) serve as monomers in Suzuki-Miyaura couplings, yielding polymers with tailored bandgaps .
Pharmaceuticals :
  • β-Blockers: Morpholino-substituted thiadiazoles (e.g., 3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole) exhibit β-adrenergic blocking activity, whereas the bromomethylbutyl group may confer distinct pharmacokinetic profiles .
  • NO Donors: Thiadiazole derivatives like ZLR-8 release nitric oxide (NO), reducing gastrointestinal toxicity in anti-inflammatory drugs .

Biological Activity

3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential therapeutic effects, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This article delves into the biological activity of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole, supported by relevant research findings and data.

Structure and Synthesis

The structure of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole features a thiadiazole ring substituted with a bromomethyl butyl group. The synthesis of this compound typically involves bromination reactions followed by condensation with suitable precursors to form the thiadiazole core.

Antimicrobial Activity

Thiadiazole derivatives, including 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole, exhibit significant antimicrobial properties. Research indicates that compounds with a thiadiazole nucleus can effectively inhibit various bacterial strains. For instance:

  • Activity Against Bacteria : Studies have shown that certain thiadiazoles possess antibacterial activity that surpasses conventional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.0033μg/mL0.0033\,\mu g/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazoles has been extensively studied. 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole has demonstrated cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Profiles : In vitro studies report that derivatives of thiadiazoles can induce apoptosis in cancer cells while sparing normal cells. For example:
    • HL-60 (human myeloid leukemia) : Significant reduction in cell viability.
    • MCF-7 (breast cancer) : Induction of apoptosis with IC50 values in the range of 1020μM10-20\,\mu M .

Anticonvulsant Activity

Thiadiazoles have also been recognized for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems and ion channels:

  • Mechanism of Action : Studies suggest that these compounds may enhance GABAergic transmission or inhibit excitatory neurotransmission .

Case Studies

Several case studies highlight the efficacy of thiadiazoles in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various thiadiazole derivatives against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited potent biofilm inhibition comparable to standard treatments .
  • Case Study on Anticancer Properties :
    • Research on a series of thiadiazole derivatives revealed their ability to inhibit cancer cell proliferation in vitro across multiple cancer types, including breast and lung cancers .

Data Table: Biological Activities of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus0.0033μg/mL0.0033\,\mu g/mL
AnticancerMCF-71020μM10-20\,\mu M
AnticonvulsantAnimal ModelsVaries (effective dose < 20 mg/kg)

Q & A

Q. How do ontological assumptions influence the design of studies targeting this compound’s environmental fate?

  • Methodological Answer :
  • Ontological Frameworks : Define whether degradation is viewed as a deterministic or stochastic process. This shapes experimental endpoints (e.g., half-life vs. probabilistic risk models) .
  • Align with EPA guidelines (e.g., EPACT-driven atmospheric chemistry studies) to contextualize environmental impact assessments .

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